3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

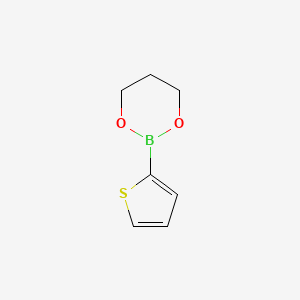

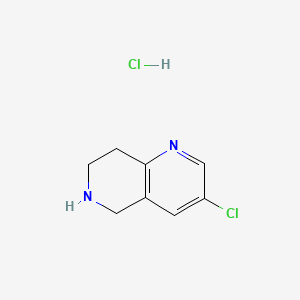

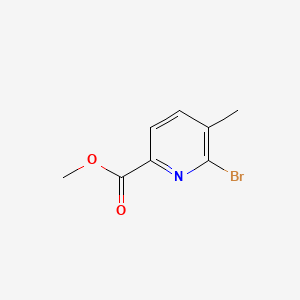

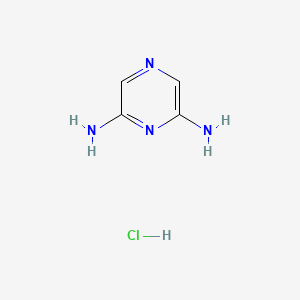

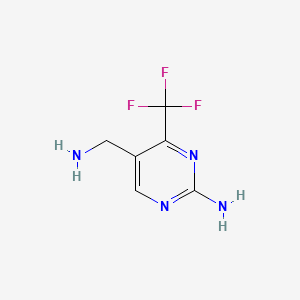

3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2 . It has a molecular weight of 205.08 g/mol . The IUPAC name for this compound is 3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride .

Synthesis Analysis

The asymmetric synthesis of the tetrahydronaphthyridine scaffold of TAK-828F as a RORγt inverse agonist has been developed . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps . This represents the first example of the enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound .Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES notation: C1CNCC2=C1N=CC(=C2)Cl.Cl . The InChI representation is InChI=1S/C8H9ClN2.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4H2;1H .Chemical Reactions Analysis

The reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines in excellent yields .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 205.08 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, rotatable bond count of 0, exact mass of 204.0221037 g/mol, monoisotopic mass of 204.0221037 g/mol, topological polar surface area of 24.9 Ų, heavy atom count of 12, and formal charge of 0 .Scientific Research Applications

Overview of Biological Activities

The 1,8-naphthyridine group, which includes compounds like 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, has been the focus of significant research interest due to its diverse biological activities. These compounds are recognized for their wide range of therapeutic and medicinal potential. The biological properties of these derivatives are varied and include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Furthermore, they show promise in the treatment of neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Their applications extend to anti-osteoporotic, anti-allergic, antimalarial, and several other activities, demonstrating the versatility of the 1,8-naphthyridine scaffold in drug discovery and pharmaceutical chemistry (Madaan et al., 2015); (Gurjar & Pal, 2018).

Environmental and Toxicological Perspectives

While the focus is primarily on the beneficial applications in medicinal research, it's pertinent to consider the environmental and toxicological aspects of related compounds. Polychlorinated naphthalenes (PCNs), for instance, exhibit environmental persistence and toxicity analogous to dioxins, highlighting the need for cautious handling and further investigation into the potential health impacts of such chlorinated compounds (Domingo, 2004); (Agunbiade et al., 2020).

Mechanism of Action

Target of Action

It’s known that 1,6-naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

For example, certain functionalized 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents .

properties

IUPAC Name |

3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYXKKITNXLYEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-amino-6-cyclopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B597509.png)